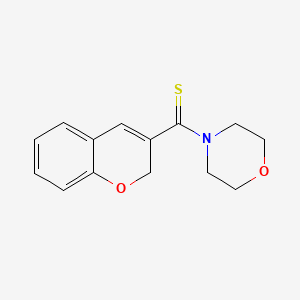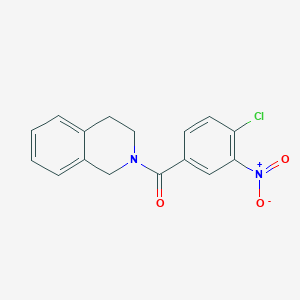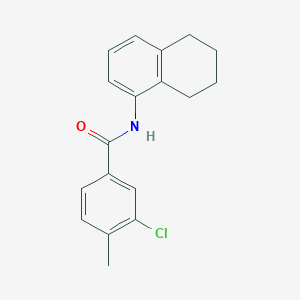![molecular formula C17H20N2O3S B5885870 N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE](/img/structure/B5885870.png)
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: It is explored for its use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to antimicrobial or anticancer effects. The sulfonamide group is known to interfere with bacterial cell wall synthesis, while the acetamide group may enhance binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-(4-Aminophenoxy)phenyl)acetamide: Used in studies involving enzyme inhibition.
Uniqueness
N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE is unique due to its specific structural features, such as the isopropyl group and the combination of sulfonamide and acetamide functionalities.
Propriétés
IUPAC Name |
N-[4-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)14-4-10-17(11-5-14)23(21,22)19-16-8-6-15(7-9-16)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBQFUOXASUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B5885815.png)
![4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine](/img/structure/B5885829.png)


![N-[(2-bromo-4,5-dimethylphenyl)carbamothioyl]propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxylate](/img/structure/B5885880.png)
![4-[2-(4-bromo-2-methylphenoxy)acetyl]piperazine-1-carbaldehyde](/img/structure/B5885884.png)

![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![1-(Pyridin-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
